molecular formula C19H32ClNO3 B5174968 1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride

1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride

Cat. No.: B5174968
M. Wt: 357.9 g/mol
InChI Key: OHQVEMSOYPURFP-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in medicinal chemistry for their ability to interact with beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride typically involves the following steps:

    Formation of the phenoxy intermediate: The reaction between 4-tert-butylphenol and an appropriate halogenated compound (e.g., epichlorohydrin) under basic conditions to form the phenoxy intermediate.

    Morpholine ring introduction: The phenoxy intermediate is then reacted with 2,6-dimethylmorpholine under suitable conditions to introduce the morpholine ring.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects on cardiovascular diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound can inhibit the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This makes it useful in the treatment of conditions such as hypertension and arrhythmias.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-blocker used to treat high blood pressure and anxiety.

    Atenolol: A selective beta1 receptor blocker used for cardiovascular diseases.

    Metoprolol: Another selective beta1 receptor blocker with similar applications.

Uniqueness

1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride may have unique properties such as improved selectivity, potency, or pharmacokinetic profile compared to other beta-blockers. These unique features can make it a valuable compound for specific therapeutic applications.

Properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3.ClH/c1-14-10-20(11-15(2)23-14)12-17(21)13-22-18-8-6-16(7-9-18)19(3,4)5;/h6-9,14-15,17,21H,10-13H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQVEMSOYPURFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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